An In-Depth Technical Guide to Methyl 2-acetamidoisonicotinate (CAS No. 98953-21-0)
An In-Depth Technical Guide to Methyl 2-acetamidoisonicotinate (CAS No. 98953-21-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetamidoisonicotinate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with both an acetamido and a methyl ester group, presents a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of Methyl 2-acetamidoisonicotinate, including its chemical properties, a detailed synthesis protocol, and methods for its characterization. Furthermore, it explores the compound's reactivity, potential applications in drug development, and essential safety and toxicological considerations.
Introduction
Isonicotinic acid and its derivatives have long been a cornerstone in pharmaceutical research, most notably exemplified by the antitubercular drug isoniazid.[1] This has fueled extensive investigation into other isonicotinate derivatives for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] Methyl 2-acetamidoisonicotinate serves as a key intermediate in the synthesis of more complex molecules, where the pyridine ring acts as a crucial pharmacophore.[1] The acetamido group can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding, a fundamental interaction in biological systems.[1] This guide aims to provide a detailed technical resource for professionals working with this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Methyl 2-acetamidoisonicotinate is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 98953-21-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| IUPAC Name | Methyl 2-acetamidopyridine-4-carboxylate | [1] |
| Canonical SMILES | CC(=O)NC1=NC=C(C=C1)C(=O)OC | [1] |
Synthesis and Purification
The most established and widely used method for the synthesis of Methyl 2-acetamidoisonicotinate is the N-acylation of Methyl 2-aminoisonicotinate.[1] This reaction involves the formation of an amide bond through the reaction of the primary amino group with an acylating agent.[1]
Synthesis Workflow
Caption: General workflow for the synthesis of Methyl 2-acetamidoisonicotinate.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 2-acetamidoisonicotinate from Methyl 2-aminoisonicotinate using acetic anhydride.
Materials:
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Methyl 2-aminoisonicotinate
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Acetic anhydride
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Pyridine (or another non-nucleophilic base like triethylamine)[1]
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Dichloromethane (DCM) or other suitable aprotic solvent[1]
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate[1]
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-aminoisonicotinate in a suitable solvent such as dichloromethane.
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Addition of Base: Add a non-nucleophilic base like pyridine or triethylamine to the solution. The base acts as a scavenger for the acetic acid byproduct.[1]
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Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with vigorous stirring. The use of acetyl chloride is also an option, which is a more reactive acylating agent.[1]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
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Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and the acetic acid byproduct.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic layers.
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Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.[1]
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Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
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Purification: The crude Methyl 2-acetamidoisonicotinate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain a product of high purity.[1]
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized Methyl 2-acetamidoisonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the methyl protons of the ester group. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbons of the ester and amide groups, the carbons of the pyridine ring, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1725 - 1745 | Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Data sourced from BenchChem.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 194.19 g/mol . Common fragmentation pathways may include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the ester, and cleavage of the amide bond.[1]
Reactivity and Synthetic Applications
Methyl 2-acetamidoisonicotinate is a valuable building block for the synthesis of more complex heterocyclic systems.
Hydrolysis and Cyclization Reactions
The acetamido group can be hydrolyzed to the corresponding 2-aminopyridine derivative.[1] This derivative, possessing two nucleophilic centers (the ring nitrogen and the exocyclic amino group), is a key precursor for the synthesis of fused heterocyclic systems like pyridopyrimidines through cyclocondensation reactions with various electrophiles.[1] Pyridopyrimidines are a class of compounds with significant biological activity.[1]
Caption: Synthetic utility of Methyl 2-acetamidoisonicotinate in forming fused heterocycles.
Biological Activity and Toxicological Profile
While specific biological activity and toxicology data for Methyl 2-acetamidoisonicotinate are not extensively reported in publicly available literature, the broader class of pyridine derivatives has been studied. Some pyridine derivatives have been investigated for their potential as insecticidal agents. It is important to note that the toxicity of pyridine derivatives can vary significantly based on their substitution patterns. Therefore, a thorough toxicological assessment of Methyl 2-acetamidoisonicotinate is warranted for any potential pharmaceutical application. General safety precautions for handling pyridine derivatives should be followed.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-acetamidoisonicotinate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Methyl 2-acetamidoisonicotinate is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular architectures. The information provided in this guide serves as a comprehensive technical resource for researchers and scientists, enabling them to effectively and safely utilize this compound in their work. Further investigation into the specific biological activities and toxicological profile of Methyl 2-acetamidoisonicotinate and its derivatives is a promising area for future research.
